3-(3-Hydroxythian-3-yl)benzonitrile
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Overview
Description
3-(3-Hydroxythian-3-yl)benzonitrile is an organic compound with a unique structure that combines a thian ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a thian derivative with a benzonitrile precursor under specific conditions. For example, the reaction of 3-hydroxythian with benzonitrile in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxythian-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxothian-3-yl)benzonitrile.
Reduction: Formation of 3-(3-hydroxythian-3-yl)benzylamine.
Substitution: Formation of 3-(3-chlorothian-3-yl)benzonitrile or 3-(3-alkoxythian-3-yl)benzonitrile.
Scientific Research Applications
3-(3-Hydroxythian-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxythian-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzonitrile: Lacks the thian ring, making it less complex.
3-(3-Methoxythian-3-yl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.
3-(3-Chlorothian-3-yl)benzonitrile: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
3-(3-Hydroxythian-3-yl)benzonitrile is unique due to the presence of both a thian ring and a hydroxyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NOS |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(3-hydroxythian-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-8-10-3-1-4-11(7-10)12(14)5-2-6-15-9-12/h1,3-4,7,14H,2,5-6,9H2 |
InChI Key |
MCKFYHWVPJTBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
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